molecular formula C16H22N2O3S B2497456 N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-43-7

N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2497456
CAS RN: 898419-43-7
M. Wt: 322.42
InChI Key: WFRSOTFRTCQFIY-UHFFFAOYSA-N
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Description

The compound belongs to a class of sulfonamide-based molecules, which have been extensively studied for their pharmacological potential across various therapeutic areas. Sulfonamides are known for their diverse biological activities, including antibacterial, anti-carbonic anhydrase, and antitumor properties. The specific chemical structure of N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suggests a complex synthesis pathway and significant biological activity potential.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves multi-step chemical reactions that build up the molecule's complex structure. For example, the synthesis of 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines demonstrates a method featuring key steps such as the Pfitzinger reaction and the formation of specific intermediates leading to sulfonyl propionates (Kravchenko et al., 2005). This approach may offer insights into the synthesis of this compound, emphasizing the complexity and specificity of the chemical reactions involved.

Scientific Research Applications

Biological Activities of Sulfonamide-Based Hybrids

Sulfonamide hybrids have demonstrated a wide range of pharmacological properties due to their ability to incorporate various organic compounds, leading to considerable biological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The design of sulfonamide hybrids involves combining sulfonamide with pharmaceutically active scaffolds such as coumarin, indole, quinoline, and others, resulting in compounds with enhanced biological efficacy. This design principle aims to explore and exploit the synergistic effects of the hybrid structure to address complex biological targets (Ghomashi et al., 2022).

Antifungal and Antimicrobial Applications

Specific sulfonamide hybrids have been synthesized and shown remarkable antifungal activity. These compounds, containing pyrroles and pyrrolo[2,3-d]pyrimidines, have been compared against standard fungicides like mycostatine, demonstrating significant antifungal properties. This indicates potential applications of these compounds in developing new antifungal therapies (El-Gaby et al., 2002).

Anticancer Applications

The anticancer potential of sulfonamide-based hybrids, specifically those incorporating quinoline derivatives, has been extensively studied. These compounds have shown substantial antitumor activity both in vitro and in vivo. The underlying mechanisms for their anticancer activity include the inhibition of carbonic anhydrase isozymes, which play a critical role in tumor growth and metastasis. Synthesis of novel quinoline derivatives bearing a sulfonamide moiety has led to compounds with significant cytotoxic activities against cancer cell lines, such as the breast cancer cell line MCF7, suggesting their promise as anticancer agents (Ghorab et al., 2010).

Anti-Inflammatory Applications

Sulfonamide and sulphonyl ester derivatives of quinolines have been synthesized and evaluated for their anti-inflammatory potential. These compounds exhibit anti-inflammatory activity by inhibiting reactive oxygen species (ROS) produced from phagocytes in human whole blood. This suggests that sulfonamide-based compounds could serve as non-acidic, non-steroidal, anti-inflammatory agents, providing an alternative to conventional NSAIDs (Bano et al., 2020).

properties

IUPAC Name

N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-11(2)5-7-17-22(20,21)14-9-12-3-4-15(19)18-8-6-13(10-14)16(12)18/h9-11,17H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRSOTFRTCQFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321108
Record name N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

898419-43-7
Record name N-(3-methylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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